Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group substituted with cyclopropyl and thiophen-3-ylmethyl moieties. Its structure combines a rigid cyclopropane ring, a sulfur-containing thiophene group, and an ester functional group, making it a compound of interest in medicinal and materials chemistry. The carbamoyl group (CONH) facilitates hydrogen bonding, while the thiophene and cyclopropyl groups influence electronic and steric properties, respectively.
Properties
IUPAC Name |
methyl 4-[cyclopropyl(thiophen-3-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-4-2-13(3-5-14)16(19)18(15-6-7-15)10-12-8-9-22-11-12/h2-5,8-9,11,15H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKOXFSGRBPPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Organic Synthesis
- The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions.
- Synthetic Methods : Common methods for synthesizing this compound include the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds using boronic acid derivatives and halogenated aromatic compounds in the presence of palladium catalysts.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate exhibits potential antimicrobial activity. Research indicates that thiophene derivatives can enhance biological activity against various pathogens.
- Anticancer Potential : The compound has been explored for its anticancer properties due to its ability to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against different cancer cell lines.
Medicinal Chemistry
- This compound is being investigated for its potential therapeutic applications, particularly in drug development. Its structural components may contribute to the design of new drugs targeting specific diseases, including cancer and infections .
Industrial Applications
- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific characteristics.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining various thiophene derivatives, this compound was found to have notable effects against Gram-positive and Gram-negative bacteria. The study employed standard antimicrobial susceptibility testing methods to determine the minimum inhibitory concentration (MIC) .
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl
Biological Activity
Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate, with the CAS number 1235157-76-2, is a compound that has garnered interest for its potential biological activities. It features a molecular formula of CHNOS and a molecular weight of approximately 315.39 g/mol. The compound's structure includes a benzoate moiety, a cyclopropyl group, and a thiophenylmethyl carbamate, which may contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds with similar structural characteristics often exhibit various pharmacological activities, including:
- Antidepressant and Anxiolytic Effects : Compounds in this class have been explored for their potential to act as selective serotonin receptor modulators, particularly targeting the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
- Anticancer Activity : The thiophene moiety in the compound has been associated with anticancer properties. Studies have shown that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes. For instance:
- 5-HT2C Receptor Agonism : Similar compounds have demonstrated agonistic activity at the 5-HT2C receptor, which could lead to downstream effects on neurotransmitter release and mood stabilization. Binding studies have shown high affinity for this receptor class (K values in the nanomolar range) .
- Inhibition of Enzymatic Activity : The carbamate group may interact with enzymes involved in neurotransmitter metabolism or cancer cell proliferation pathways, enhancing its therapeutic potential .
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds:
- Study on 5-HT2C Selectivity :
- Antitumor Activity :
- Toxicological Assessments :
Comparative Data Table
| Compound Name | Structure Type | EC50 (nM) | K (nM) | Biological Activity |
|---|---|---|---|---|
| This compound | Carbamate/Thiophene | TBD | TBD | Potential agonist at 5-HT2C |
| Related Compound A | Thiophene Derivative | 23 | 81 | Antidepressant effects |
| Related Compound B | Cyclopropylamine | TBD | TBD | Anticancer activity |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds are structurally related to Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate, differing primarily in substituent groups:
| Compound Name | Substituents | Key Functional Groups |
|---|---|---|
| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Cyclopropylmethoxy (OCH₂C₃H₅), hydroxyl (-OH) | Ester, ether, phenol |
| Methyl 4-(thiophen-2-ylcarbamoyl)benzoate | Thiophen-2-ylcarbamoyl (CONH-thiophen-2-yl) | Ester, carbamoyl, thiophene |
| Methyl 4-(cyclopropylcarbamoyl)benzoate | Cyclopropylcarbamoyl (CONH-C₃H₅) | Ester, carbamoyl |
Key Observations:
In contrast, the thiophene and cyclopropyl groups in the target compound contribute to lipophilicity (higher logP) .
Steric and Electronic Properties: The cyclopropyl group in the target compound introduces steric hindrance, which may restrict rotational freedom and influence binding specificity. This effect is absent in Methyl 4-(thiophen-2-ylcarbamoyl)benzoate, where the thiophene is directly attached to the carbamoyl group .
Crystallographic and Physicochemical Data
Notes:
- The higher molecular weight and logP of the target compound suggest greater membrane permeability, a critical factor in drug bioavailability.
- The melting point of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate indicates strong intermolecular hydrogen bonding due to the hydroxyl group, which is absent in the target compound .
Q & A
Basic: What synthetic strategies are recommended for Methyl 4-(cyclopropyl(thiophen-3-ylmethyl)carbamoyl)benzoate?
Methodological Answer:
The compound can be synthesized via reductive amination and subsequent hydrolysis. For example:
Reductive Amination : React methyl 4-(aminomethyl)benzoate with thiophene-3-carbaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form the intermediate .
Carbamoyl Formation : Introduce the cyclopropyl group via carbamoylation using cyclopropyl isocyanate under anhydrous conditions.
Ester Hydrolysis : Hydrolyze the ester group (if required) using NaOH in a methanol/water mixture, followed by acidification .
Key considerations include solvent choice (e.g., dichloromethane for carbamoylation) and temperature control to minimize side reactions.
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of functional groups (e.g., ester carbonyl at ~168 ppm, thiophene protons at δ 6.5–7.5) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure determination. The benzoate and thiophene moieties often exhibit planar geometry with torsional angles around 60° between aromatic rings .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
- Storage : Store in airtight containers at room temperature, away from light and oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for carbamoylation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility and reduce byproducts.
- Temperature Gradients : Use controlled heating (e.g., 50–80°C) to accelerate reactions while avoiding decomposition.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Analysis : Use HPLC (≥97% purity threshold) to rule out impurities affecting bioassays .
- Assay Standardization : Replicate studies under consistent conditions (e.g., pH, temperature, cell lines).
- SAR Studies : Systematically modify functional groups (e.g., cyclopropyl vs. other alkyl groups) to isolate activity contributors .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Replacement : Synthesize analogs with variations in the thiophene (e.g., 2-yl vs. 3-yl substitution) or cyclopropyl groups.
- Enzyme Binding Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like HDACs .
- Computational Modeling : Perform docking studies with software like AutoDock to predict interactions with active sites .
Advanced: What challenges arise in X-ray crystallography of this compound?
Methodological Answer:
- Crystal Quality : Optimize crystallization using vapor diffusion with solvents like DMSO/water. Poor crystal growth may require seeding techniques .
- Data Collection : Use synchrotron radiation for high-resolution data if twinning or weak diffraction occurs.
- Refinement : Apply SHELXL’s TWIN and BASF commands to handle twinning and anisotropic displacement parameters .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.
- Forced Degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .
- Long-Term Storage : Monitor purity over 6–12 months at 4°C, -20°C, and room temperature to recommend optimal storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
